molecular formula C12H13ClO B13052621 6-Chloro-2-cyclopropyl-2-methyl-2,3-dihydrobenzofuran

6-Chloro-2-cyclopropyl-2-methyl-2,3-dihydrobenzofuran

Cat. No.: B13052621
M. Wt: 208.68 g/mol
InChI Key: WYEHQXKNCWOJOI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-cyclopropyl-2-methyl-2,3-dihydrobenzofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and can be tailored to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-cyclopropyl-2-methyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

6-Chloro-2-cyclopropyl-2-methyl-2,3-dihydrobenzofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-cyclopropyl-2-methyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2,3-dihydrobenzofuran: Lacks the chloro and cyclopropyl groups, resulting in different chemical properties.

    6-Chloro-2-methylbenzofuran: Similar structure but without the cyclopropyl group.

    2-Cyclopropyl-2-methylbenzofuran: Similar structure but without the chloro group.

Uniqueness

6-Chloro-2-cyclopropyl-2-methyl-2,3-dihydrobenzofuran is unique due to the presence of both chloro and cyclopropyl groups, which confer distinct chemical and biological properties.

Biological Activity

6-Chloro-2-cyclopropyl-2-methyl-2,3-dihydrobenzofuran (CAS 2102175-36-8) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C12H13ClOC_{12}H_{13}ClO. Its unique structure contributes to its biological activities and potential as a pharmacological agent.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound has shown promising results against both Gram-positive bacteria and mycobacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Mycobacterium tuberculosis64 µg/mL
Mycobacterium smegmatis32 µg/mL

These findings indicate that the compound exhibits significant antibacterial activity comparable to standard antibiotics.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of this compound. In vitro studies on various cancer cell lines demonstrated that the compound has selective cytotoxic effects.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
A549 (lung carcinoma)18.5
HeLa (cervical carcinoma)25.4
MCF7 (breast carcinoma)30.1

The IC50 values indicate that the compound possesses moderate cytotoxicity against these cancer cell lines while exhibiting minimal toxicity to normal cells.

Structure-Activity Relationship (SAR)

The SAR studies have revealed insights into how modifications to the chemical structure of benzofuran derivatives affect their biological activity. For instance, the presence of chlorine at the 6-position significantly enhances antimicrobial properties compared to non-chlorinated analogs.

Key Observations:

  • Cyclopropyl Group: Enhances lipophilicity and potential membrane permeability.
  • Chlorine Substitution: Increases antibacterial activity against resistant strains.

Case Studies

  • Inhibition of Mycobacterial Growth: A study demonstrated that derivatives of this compound exhibited potent activity against multi-drug resistant Mycobacterium tuberculosis, highlighting its potential as a lead compound in tuberculosis treatment.
  • Anti-inflammatory Potential: Research indicated that this compound may also possess anti-inflammatory properties through modulation of cytokine release in immune cells, suggesting broader therapeutic applications beyond antimicrobial activity.

Properties

Molecular Formula

C12H13ClO

Molecular Weight

208.68 g/mol

IUPAC Name

6-chloro-2-cyclopropyl-2-methyl-3H-1-benzofuran

InChI

InChI=1S/C12H13ClO/c1-12(9-3-4-9)7-8-2-5-10(13)6-11(8)14-12/h2,5-6,9H,3-4,7H2,1H3

InChI Key

WYEHQXKNCWOJOI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C=C(C=C2)Cl)C3CC3

Origin of Product

United States

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